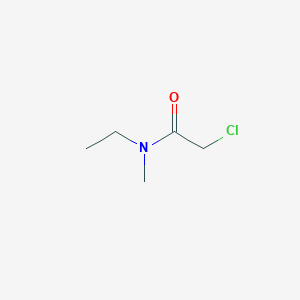

2-chloro-N-ethyl-N-methylacetamide

Description

Significance in Organic Chemistry Research

The significance of 2-chloro-N-ethyl-N-methylacetamide in organic chemistry research is primarily derived from the reactivity of the chloroacetamide functional group. researchgate.netresearchgate.net Chloroacetamides are a well-established class of alkylating agents, where the carbon atom bonded to the chlorine is electrophilic and susceptible to nucleophilic attack. researchgate.netnih.gov This reactivity is a cornerstone of their utility in forming new carbon-heteroatom bonds.

The chlorine atom in the α-position to the carbonyl group is readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. researchgate.netthermofisher.com This reaction, a nucleophilic substitution, is a fundamental transformation in organic synthesis. The general stability of the amide group, combined with the targeted reactivity of the C-Cl bond, allows for selective chemical modifications. Research on related chloroacetamide compounds demonstrates their versatility in synthesizing various heterocyclic structures and other complex organic molecules. researchgate.net Although specific research focusing solely on this compound is limited, the established reactivity of the chloroacetamide class provides a clear framework for its potential applications in synthetic chemistry. researchgate.netresearchgate.net

Role as a Precursor in Advanced Synthesis

The primary role of this compound is as an intermediate or building block in advanced chemical synthesis, particularly within the agrochemical industry. nih.govijpsr.info The chloroacetamide class of compounds is foundational to the synthesis of numerous herbicides. nih.govijpsr.info For instance, the herbicide Acetochlor (B104951) is a chloroacetanilide, highlighting the industrial importance of this structural motif. nih.gov

In a typical synthetic application, this compound would serve as the electrophilic component. It can be reacted with a nucleophilic molecule, such as an aniline (B41778) or another amine-containing structure, to form a new, larger molecule where the chloroacetamide moiety is incorporated. This strategy is employed to build the core structures of various active ingredients in commercial products. Patents related to this class of compounds often describe their use in the preparation of biologically active molecules. nih.gov The synthesis of various N-substituted chloroacetamides is a common theme in the development of new herbicides and other bioactive compounds. ijpsr.info The utility of this compound as a precursor lies in its ability to introduce the N-ethyl-N-methyl-glycinamide fragment into a target molecule through a reliable and well-understood chemical reaction.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-ethyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-3-7(2)5(8)4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYWLBWGIPIYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623640 | |

| Record name | 2-Chloro-N-ethyl-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2746-07-8 | |

| Record name | 2-Chloro-N-ethyl-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-ethyl-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro N Ethyl N Methylacetamide and Analogs

Chloroacetylation Reactions

Chloroacetylation is a primary method for producing 2-chloroacetamides. This involves reacting an appropriate amine with a chloroacetylating agent. The choice of the agent and reaction conditions can be tailored to the specific amine substrate.

The most direct method for synthesizing 2-chloro-N-ethyl-N-methylacetamide is the reaction of N-ethylmethylamine with chloroacetyl chloride. lifechempharma.com This is a classic example of nucleophilic acyl substitution. The nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. prepchem.comresearchgate.net

Commonly used bases include tertiary amines like triethylamine (B128534) or inorganic bases such as sodium carbonate. prepchem.comchemicalbook.com The reaction is often carried out in an aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene (B28343) at reduced temperatures to control the exothermic reaction. prepchem.combiorxiv.org For instance, the synthesis of the analogous compound 2-chloro-N-methyl-N-(2-phenylethyl)acetamide was achieved by adding a THF solution of chloroacetyl chloride to a cooled solution of the corresponding amine and triethylamine in THF, yielding the product in 86.6% after workup. prepchem.com

Table 1: Examples of Chloroacetylation using Chloroacetyl Chloride This table is interactive. Click on the headers to sort.

| Amine Substrate | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| N-Methylphenethylamine | Triethylamine | Tetrahydrofuran | 86.6% | prepchem.com |

| Various Aromatic Amines | Triethylamine | Dichloromethane | Not specified | researchgate.netresearchgate.net |

| 4'-Chlorobiphenyl-3-amine | None (reflux) | Toluene | Not specified | taylorandfrancis.com |

An alternative chloroacetylation method involves the reaction of N-ethylmethylamine with ethyl chloroacetate (B1199739). In this nucleophilic substitution reaction, the amine's nitrogen atom displaces the chlorine atom from the α-carbon of the ester. researchgate.net This approach is generally less vigorous than using the highly reactive chloroacetyl chloride.

The reaction typically requires heating and is often conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972). researchgate.net A base, such as potassium carbonate (K2CO3), is commonly used to facilitate the reaction. researchgate.netresearchgate.net The base deprotonates the amine, increasing its nucleophilicity, and also neutralizes any acid formed. While this method can result in good purity, it may require longer reaction times and sometimes results in lower yields compared to using chloroacetyl chloride. researchgate.net The reaction of a primary amine with ethyl chloroacetate generally yields the corresponding N-substituted amino acetate, RNH-CH2-COOC2H5, because chlorine is a better leaving group than the ethoxy group of the ester. researchgate.net

Table 2: Typical Conditions for N-alkylation with Haloacetates This table is interactive. Click on the headers to sort.

| Haloacetate | Amine Type | Base | Solvent | Catalyst (optional) | Reference |

|---|---|---|---|---|---|

| Ethyl Chloroacetate | Primary/Secondary | K2CO3 | Acetone | KI | researchgate.netresearchgate.net |

| Ethyl Chloroacetate | Primary/Secondary | DIPEA | THF/DMF | - | researchgate.net |

| Ethyl Chloroacetate | NH-substrate | NaH | DMF/THF | - | researchgate.net |

Nucleophilic Substitution Approaches

The chlorine atom in this compound is a reactive site, allowing for further molecular elaboration through nucleophilic substitution.

The 2-chloro-N-alkyl/aryl acetamide (B32628) structure serves as a versatile intermediate for synthesizing more complex molecules. The chemical reactivity is centered on the easy replacement of the chlorine atom by various nucleophiles, including oxygen, nitrogen, and sulfur-based nucleophiles. researchgate.net

When this compound reacts with a primary or secondary amine, the nucleophilic amine attacks the carbon atom bonded to the chlorine, displacing the chloride ion. This results in the formation of a new carbon-nitrogen bond, yielding a diamino-acetamide derivative. This strategy is widely used to synthesize compounds with diverse biological activities, where the chloroacetamide acts as a linker between two different amine moieties. researchgate.net For example, N-substituted chloroacetamides are used to alkylate piperazine (B1678402) derivatives to create complex molecules. researchgate.net

Bases are crucial in nearly all synthetic routes for 2-chloroacetamides. researchgate.net In chloroacetylation with chloroacetyl chloride, a stoichiometric amount of a non-nucleophilic base like triethylamine is essential to act as an acid scavenger. prepchem.comresearchgate.net In some cases, an excess of the amine reactant itself can be used as the base. researchgate.net

For reactions involving less reactive agents like ethyl chloroacetate, stronger bases may be required to deprotonate the amine and enhance its nucleophilicity. researchgate.net Common systems include potassium carbonate in acetone or DMF, or sodium hydride (NaH) in an aprotic solvent like THF. researchgate.netresearchgate.net The choice of base and solvent system can significantly influence the reaction rate and yield. For instance, cesium carbonate in DMF is reported to be effective for many alkylations, and the addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBABr) can enhance reactivity if the reaction is sluggish. researchgate.net

Methylation Reactions in Multi-Step Synthesis

An alternative, multi-step approach to this compound involves the N-methylation of a secondary amide precursor, 2-chloro-N-ethylacetamide. This precursor would first be synthesized by reacting ethylamine (B1201723) with chloroacetyl chloride.

The subsequent N-methylation of the secondary amide can be accomplished using various methods. A common and effective protocol is reductive amination. For example, a secondary amine can be methylated by treatment with formaldehyde (B43269) followed by a reducing agent like sodium borohydride (B1222165) (NaBH4). mdpi.com In this procedure, the secondary amine (or in this case, the N-H group of the amide) reacts with formaldehyde to form a transient iminium ion, which is then reduced in situ by the hydride reagent to yield the N-methylated tertiary amide. This method was successfully used to prepare N-methylated norbelladine (B1215549) derivatives, with yields ranging from 60% to 96%. mdpi.com

Industrial-Scale Synthesis Considerations for this compound and Analogs

Batch and Continuous Flow Reactor Applications

The choice between batch and continuous flow reactors is a critical decision in the chemical manufacturing of compounds like this compound. Each approach offers distinct advantages and is selected based on production scale, reaction kinetics, and safety requirements.

Batch Reactor Synthesis:

Traditionally, the synthesis of specialty chemicals, including N-substituted chloroacetamides, has been performed in batch reactors. In this mode, reactants are loaded into a stirred tank reactor, the reaction is carried out for a set period, and then the product is discharged for purification. A representative industrial batch process for a similar compound, 2-chloro-N-methylacetamide, involves the condensation of ethyl chloroacetate with monomethylamine in an aqueous solution. google.com The reaction is conducted in a reactor at a controlled low temperature (e.g., -5°C) for a specific duration before further processing. google.com

This method is versatile and allows for the production of multiple products using the same equipment. However, challenges can arise, particularly with exothermic reactions like chloroacetylation. Poor heat transfer in large-scale batch reactors can lead to temperature gradients, resulting in the formation of undesirable by-products and potential safety hazards. google.com For instance, the reaction of chloroacetic acid esters with anhydrous ammonia (B1221849) to produce chloroacetamide requires careful temperature control to minimize the formation of impurities like ammonium (B1175870) chloride. google.com

Continuous Flow Reactor Applications:

Continuous flow chemistry has emerged as a powerful alternative for chemical synthesis, offering significant advantages over traditional batch processing. mdpi.com In a continuous flow system, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. mdpi.com This technology provides superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov

The high surface-area-to-volume ratio in flow reactors enables highly efficient heat exchange, making it ideal for managing highly exothermic reactions. mdpi.com This enhanced control can lead to higher yields, improved product purity, and a safer operating environment. nih.govgoogle.com For the synthesis of this compound, a continuous flow process could involve pumping streams of N-ethyl-N-methylamine and chloroacetyl chloride through a reactor coil, allowing for rapid mixing and precise temperature management. While specific industrial flow syntheses for this exact molecule are not widely published, the principles have been successfully applied to the synthesis of other complex molecules and intermediates, demonstrating the potential for increased efficiency and safety. nih.govmit.edu The ability to telescope, or integrate, multiple reaction steps without isolating intermediates further enhances the efficiency of flow processes. nih.govnih.gov

| Feature | Batch Reactor | Continuous Flow Reactor |

| Operation | Reactants are loaded, reacted, and then discharged. | Reactants are continuously fed into the reactor, and the product is continuously removed. |

| Heat Transfer | Less efficient, potential for hot spots. | Highly efficient due to a high surface-area-to-volume ratio. mdpi.com |

| Safety | Higher risk with highly exothermic or hazardous reactions due to large volumes. | Inherently safer due to smaller reaction volumes at any given time. nih.gov |

| Process Control | More challenging to maintain uniform conditions. | Precise control over temperature, pressure, and residence time. nih.gov |

| Scalability | Scaling up can be complex and change reaction performance. | Scaled by running the process for longer durations or using parallel reactors. |

| By-product Formation | Higher potential for by-products due to non-uniform conditions. | Often results in higher purity and fewer by-products. mdpi.com |

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly vital in industrial chemical synthesis to minimize environmental impact and enhance process efficiency. mit.eduepa.gov The synthesis of this compound can be optimized by incorporating several of these core principles.

The 12 Principles of Green Chemistry provide a framework for creating more sustainable chemical processes. mit.eduyale.edu Key principles relevant to the synthesis of chloroacetamides include:

Prevention: It is preferable to prevent the formation of waste than to treat it after it has been created. yale.edunih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mit.eduyale.edu The reaction of chloroacetyl chloride with N-ethyl-N-methylamine is an example of a high atom economy reaction, though it produces hydrochloric acid as a byproduct that must be neutralized.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a reaction multiple times, minimizing waste. epa.govsigmaaldrich.com Research into catalytic amide bond formation seeks to replace traditional methods that use stoichiometric activating agents, which generate significant waste. sigmaaldrich.comucl.ac.uk Boronic acids, for instance, have been reported as effective catalysts for amidation reactions. ucl.ac.uk

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu Industrial amide synthesis has often relied on solvents like DMF and CH2Cl2; however, a green chemistry approach encourages the use of safer alternatives. ucl.ac.uk Solvent-free synthesis methods, where reactants are heated directly, represent an ideal green alternative. semanticscholar.org

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Optimizing reaction conditions to minimize by-product formation. Using continuous flow can lead to cleaner reactions and less waste. yale.edunih.gov |

| Atom Economy | Choosing synthetic routes that incorporate the maximum amount of starting materials into the product, such as direct acylation. mit.edu |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like thionyl chloride or oxalyl chloride with greener catalytic alternatives for amide bond formation. ucl.ac.uk |

| Safer Solvents | Substituting commonly used hazardous solvents like DMF with more environmentally benign options or exploring solvent-free reaction conditions. ucl.ac.uksemanticscholar.org |

| Catalysis | Employing catalytic methods, such as those using boronic acids or enzymes, to replace stoichiometric reagents, thereby reducing waste. sigmaaldrich.comucl.ac.ukrsc.org |

| Design for Energy Efficiency | Utilizing flow chemistry to reduce reaction times and heating requirements, thus lowering overall energy consumption. yale.edu |

Reaction Mechanisms and Chemical Transformations of 2 Chloro N Ethyl N Methylacetamide

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom in 2-chloro-N-ethyl-N-methylacetamide is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. This reactivity is the basis for the synthesis of a wide range of derivatives. The ease of replacement of the chlorine atom is a key feature of the chemical reactivity of N-substituted chloroacetamides. researchgate.net

The reaction of this compound with various amines and thiols leads to the formation of the corresponding amino and thiol derivatives. These reactions typically proceed via a standard SN2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, displacing it.

Amino Derivatives:

The synthesis of N-substituted aminoacetamides can be achieved by reacting this compound with primary or secondary amines. researchgate.net The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. researchgate.net

Thiol Derivatives:

Similarly, thiol derivatives can be prepared by reacting this compound with thiols or thiolate salts. These reactions are valuable for introducing sulfur-containing functional groups into the molecule.

The reactivity of the chloroacetamide group can be harnessed to construct various heterocyclic rings. These reactions often involve an initial nucleophilic substitution followed by an intramolecular cyclization. For instance, reaction with a dinucleophile, such as thiourea (B124793) or thiosemicarbazide, can lead to the formation of five-membered heterocyclic rings like thiazoles. ekb.eg

For example, the reaction of N-phenyl-2-chloroacetamide with thiourea in the presence of a base yields a thiazole (B1198619) derivative. ekb.eg This type of reaction highlights the utility of 2-chloroacetamides as building blocks in heterocyclic synthesis. The substitution of the chlorine atom may be accompanied by intramolecular cyclization to produce various heterocyclic systems. researchgate.net

Oxidation and Reduction Pathways

While less common than nucleophilic substitution, oxidation and reduction reactions of this compound can be employed to further modify its structure.

Specific details regarding the reduction of this compound to its corresponding amine derivative are not extensively covered in the provided search results.

Chlorination Mechanisms in Amide Chemistry

The study of chlorination mechanisms in amides provides a broader context for understanding the reactivity of compounds like this compound. The reaction of chlorine with amides can lead to the formation of N-chloramides. nih.gov The reactivity of chlorinating agents with secondary amides has been shown to have the sequence: CH₃COOCl > Cl₂ > HOCl > ClO⁻. cdnsciencepub.comcdnsciencepub.com

The mechanism of N-chlorination of amides by hypochlorous acid (HOCl) in an aqueous environment has been a subject of investigation. acs.org Computational studies suggest that the reaction proceeds through the formation of an iminol intermediate, which then reacts with HOCl. acs.orgacs.org This pathway is considered more favorable than the direct N-chlorination of the amide form or a mechanism involving an O-chlorinated intermediate. acs.org The rate-determining step is the reaction of the iminol tautomer with HOCl. acs.org The calculated energy barrier for this mechanism is consistent with experimental data. acs.org

The rate of N-chlorination is influenced by the substituents on the amide nitrogen and carbonyl carbon. nih.gov Generally, electron-donating groups on the amide-N and N-carbonyl-C decrease the second-order rate constants for the reaction with chlorine. nih.gov The activation energies for the chlorination of amides are generally low. cdnsciencepub.com

One-Step N-Chlorination Pathways

The direct, one-step N-chlorination of an amide by hypochlorous acid represents the most straightforward theoretical pathway. In this mechanism, the hypochlorous acid molecule directly interacts with the nitrogen atom of the amide. This process involves the formation of a transition state where the nitrogen-chlorine bond is formed concurrently with the cleavage of the nitrogen-hydrogen bond and the oxygen-chlorine bond in hypochlorous acid.

However, computational studies on analogous compounds like N-methylacetamide have indicated that this direct pathway has a relatively high energy barrier. nih.gov This suggests that the one-step N-chlorination is not the most favorable or common mechanism for the chlorination of amides under typical aqueous conditions. The activation energy required for this direct reaction is significantly higher than that of alternative pathways, making it less likely to be the primary route of transformation. nih.govacs.org

Role of Iminol Intermediates in Chlorination

A more favorable and widely accepted mechanism for the N-chlorination of amides involves the formation of an iminol intermediate. nih.govacs.orgresearchgate.net This pathway consists of two main stages. The first step is the tautomerization of the amide to its iminol form. This iminol, which is a constitutional isomer of the amide with a carbon-nitrogen double bond and a hydroxyl group, then reacts with hypochlorous acid.

The reaction of the iminol with HOCl is the rate-limiting step in this pathway. researchgate.net Quantum chemical calculations for N-methylacetamide show that the energy barrier for the reaction of its iminol form with hypochlorous acid is significantly lower than that of the one-step N-chlorination pathway. nih.govacs.org The calculated free energy of activation (ΔG#298) for the chlorination of N-methylacetamide via its iminol intermediate aligns well with experimental data, lending strong support to this mechanism. nih.govacs.org This pathway has been identified as the most probable mechanism for the N-chlorination of a variety of amides, including several pharmaceutical compounds. nih.govresearchgate.net

Table 1: Calculated Energy Barriers for Chlorination of N-methylacetamide

| Reaction Pathway | Calculated ΔG#298 (kJ/mol) | Reference |

|---|---|---|

| N-chlorination via Iminol Intermediate | 87.3 | nih.govacs.org |

| One-Step N-chlorination | Higher than iminol pathway | nih.gov |

| Chlorination via O-chlorinated Intermediate | Higher than iminol pathway | nih.gov |

This data is for the model compound N-methylacetamide and is presented as an illustrative example of amide chlorination.

O-Chlorinated Intermediate Considerations

A third possible mechanism involves the initial formation of an O-chlorinated intermediate. In this pathway, the oxygen atom of the amide's carbonyl group acts as the nucleophile, attacking the chlorine atom of hypochlorous acid. This would result in an intermediate where the chlorine is bonded to the oxygen atom.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms, including the transition states and energy barriers that govern chemical transformations.

A general reaction pathway for chloroacetamides involves the approach of a nucleophile to the α-carbon, leading to a transition state where the C-Cl bond is partially broken and the new C-Nu bond is partially formed. DFT calculations would typically be employed to model the geometry of this transition state and calculate its energy, thus determining the activation energy of the reaction. Such calculations would also map the potential energy surface along the reaction coordinate, confirming the pathway from reactants to products.

The conformational landscape of amides is a critical determinant of their chemical and physical properties. A theoretical study on the conformational preferences of N-ethyl,N-methylacetamide, the parent compound of 2-chloro-N-ethyl-N-methylacetamide, has been conducted using ab initio methods. researchgate.net The study calculated the stabilities of different conformers using Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT (B3LYP) methods with the 6-311++G** basis set. researchgate.net

The research focused on the syn and anti conformations, which are defined by the relative orientation of the substituents on the nitrogen atom with respect to the carbonyl group. A key finding was that the methyl part of the N-ethyl group is positioned nearly perpendicular to the plane of the heavy atoms, a result that differs from some earlier studies on similar amides. researchgate.net This conformational preference is rationalized by a combination of steric hindrance and hyperconjugative or anomeric effects. researchgate.net It is plausible that this compound would exhibit similar conformational preferences, although the electronic and steric influence of the chlorine atom would introduce modifications.

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling is a cornerstone for understanding how the three-dimensional structure of a molecule influences its reactivity. For this compound, structure-reactivity relationships can be inferred from its use as a precursor in the synthesis of more complex molecules. For instance, various 2-chloro-N-substituted acetamides are used as starting materials for synthesizing compounds with potential biological activity, such as antidepressant agents. nih.gov In these syntheses, the reactivity of the C-Cl bond is paramount. nih.gov

Molecular modeling can quantify parameters like bond lengths, bond angles, and partial atomic charges, which are correlated with reactivity. For example, a higher positive partial charge on the α-carbon would suggest a greater susceptibility to nucleophilic attack. The conformation of the molecule can also play a significant role; a conformation that minimizes steric hindrance around the reaction center would likely be more reactive.

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of new compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry. For N-ethyl,N-methylacetamide, NMR chemical shifts were evaluated using the B3LYP/6-311++G//HF/6-311++G method. researchgate.net The study correlated the calculated chemical shifts with the conformational preferences of the molecule. researchgate.net

The relative positions of the atoms in different conformers lead to distinct magnetic environments, and thus different chemical shifts. By comparing the computationally predicted spectra for various stable conformers with experimental data, it is possible to determine the predominant conformation in solution. For this compound, similar computational approaches could be used to predict its ¹H and ¹³C NMR spectra, which would be invaluable for its structural elucidation.

Below is a hypothetical table illustrating the kind of data that would be generated from such a computational study, based on the findings for N-ethyl,N-methylacetamide.

| Nucleus | Predicted Chemical Shift (ppm) - Syn Conformer | Predicted Chemical Shift (ppm) - Anti Conformer |

| ¹H | ||

| N-CH₃ | 2.85 | 2.95 |

| N-CH₂CH₃ | 3.30 | 3.40 |

| N-CH₂CH₃ | 1.15 | 1.20 |

| CO-CH₂Cl | 4.10 | 4.05 |

| ¹³C | ||

| N-CH₃ | 34.5 | 36.0 |

| N-CH₂CH₃ | 42.0 | 43.5 |

| N-CH₂CH₃ | 13.0 | 14.0 |

| CO-CH₂Cl | 45.0 | 44.5 |

| C=O | 170.0 | 170.5 |

| Note: These are illustrative values based on general principles and data for related compounds. Actual values would require specific calculations for this compound. |

Research on Derivatives and Analogs of 2 Chloro N Ethyl N Methylacetamide

Design and Synthesis of Novel N-Substituted Chloroacetamide Derivatives

The design and synthesis of novel N-substituted chloroacetamide derivatives often serve as a cornerstone for developing new bioactive agents. ijpsr.info A primary goal is to create new chemical entities with potential applications in various fields, including medicine and agriculture. nih.govresearchgate.net The synthetic strategies employed are crucial for generating a diverse range of derivatives for further investigation.

A common and effective method for synthesizing N-substituted chloroacetamide derivatives involves the reaction of chloroacetyl chloride with various primary and secondary amines. ijpsr.infonih.gov This nucleophilic acyl substitution reaction is typically carried out by adding chloroacetyl chloride dropwise to a solution of the respective amine. ijpsr.info The reaction can be performed at room temperature with stirring for several hours. ijpsr.info In many procedures, an excess of the amine or a tertiary amine like triethylamine (B128534) is used to act as a base. researchgate.net The final product is often isolated as a precipitate by pouring the reaction mixture into ice-cold water, followed by filtration, washing, and recrystallization, commonly with ethanol. ijpsr.info

Another synthetic approach involves the formation of Schiff bases, which are then subjected to chloroacetylation. This multi-step synthesis allows for the introduction of a wider variety of substituents. researchgate.net The characterization of these newly synthesized compounds is typically achieved using techniques such as Thin Layer Chromatography (TLC), melting point determination, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). ijpsr.info

The table below summarizes some examples of synthesized N-substituted chloroacetamide derivatives and the general synthetic method.

| Derivative Name | Starting Amine | General Synthetic Method | Reference |

| N-phenyl-2-chloroacetamide | Aniline (B41778) | Reaction with chloroacetyl chloride | nih.gov |

| N-(4-methylphenyl)-2-chloroacetamide | 4-Methylaniline | Reaction with chloroacetyl chloride | nih.gov |

| N-(4-chlorophenyl)-2-chloroacetamide | 4-Chloroaniline | Reaction with chloroacetyl chloride | nih.gov |

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | 2-Mercaptobenzimidazole and various 2-chloro-N-substituted-acetamides | Reaction of 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole | nih.gov |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are pivotal in understanding how the chemical structure of chloroacetamide derivatives correlates with their biological activity. These studies help in identifying the key structural features responsible for the desired effects. nih.govresearchgate.net

For N-substituted phenyl-2-chloroacetamides, the nature and position of the substituent on the phenyl ring have been shown to significantly influence their biological activity. nih.govresearchgate.net For instance, the presence of halogenated substituents on the phenyl ring, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, has been associated with high lipophilicity. nih.govresearchgate.net This increased lipophilicity is thought to facilitate the passage of these molecules through the phospholipid bilayer of cell membranes, potentially enhancing their biological efficacy. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational tool frequently employed in these studies. nih.govresearchgate.net QSAR models can help predict the biological activity of newly designed structures by correlating molecular descriptors with observed activities. researchgate.net

Key findings from SAR studies on chloroacetamide derivatives include:

Lipophilicity: Higher lipophilicity, often conferred by halogen substituents, can lead to increased activity. nih.govresearchgate.net

Substituent Position: The position of substituents on an aromatic ring can alter the biological activity profile, affecting selectivity towards different biological targets. nih.govresearchgate.net

N,N-Disubstitution: Modifications at the N,N-disubstituted terminal acetamide (B32628) of related scaffolds, such as pyrazolopyrimidines, have been shown to impact binding affinity to biological targets without sacrificing it, allowing for the introduction of diverse chemical groups. wustl.edu

The following table presents a summary of the relationship between substituents and activity for a series of N-(substituted phenyl)-2-chloroacetamides.

| Derivative | Substituent on Phenyl Ring | Observed Activity Trend | Reference |

| N-(4-chlorophenyl) chloroacetamide | 4-Chloro | High Activity | nih.govresearchgate.net |

| N-(4-fluorophenyl) chloroacetamide | 4-Fluoro | High Activity | nih.govresearchgate.net |

| N-(3-bromophenyl) chloroacetamide | 3-Bromo | High Activity | nih.govresearchgate.net |

| N-(4-hydroxyphenyl) chloroacetamide | 4-Hydroxy | Lower Lipophilicity | nih.gov |

Stereochemical Investigations of Chloroacetamide Analogs

Stereochemistry plays a crucial role in the interaction of molecules with biological systems. Investigations into the stereochemical properties of chloroacetamide analogs, such as the E/Z isomerism of the amide bond, provide valuable insights into their conformational preferences. acs.orgnih.gov

For tertiary acetamides, including analogs of 2-chloro-N-ethyl-N-methylacetamide, the rotation around the C-N amide bond is restricted, leading to the possible existence of E- and Z-isomers. acs.org N-alkyl-N-aryl tertiary acetamides are generally known to exist preferentially in their E-conformation. acs.orgnih.gov

Advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in these stereochemical studies. nih.gov For instance, 1H–19F heteronuclear Overhauser spectroscopy (HOESY) experiments have been used to distinguish between through-space and through-bond couplings in fluorinated acetamide analogs, which helps in elucidating their preferred conformations. acs.orgnih.gov These experimental findings are often supported by computational methods like Density Functional Theory (DFT) calculations and X-ray crystallographic analyses. acs.orgnih.gov

Dynamic NMR spectroscopy has also been employed to quantify the rotational energy barriers of dichloroacetamides, providing further understanding of their structural dynamics. nih.gov These studies have suggested that factors like adsorption to surfaces can constrain the rotation of substituent groups, which in turn can influence their reactivity. nih.gov

The table below outlines the key aspects of stereochemical investigations on acetamide analogs.

| Aspect of Investigation | Technique Used | Key Findings | Reference |

| E/Z Amide Conformation | 1H–19F HOESY NMR, DFT Calculations, X-ray Crystallography | Preference for the E-amide conformation in trifluoroacetamide (B147638) analogs. | acs.orgnih.gov |

| Rotational Energy Barriers | Dynamic NMR Spectroscopy | Quantification of rotational barriers in dichloroacetamides. | nih.gov |

| Conformational Analysis | Through-space 1H–19F Spin–Spin Couplings | Elucidation of conformational properties of trifluoroacetamides. | acs.org |

Environmental Transformation and Degradation Pathways

Hydrolytic Degradation Pathways

Hydrolysis is a chemical process in which a molecule of water reacts with a substance, sometimes causing it to break down. For chloroacetamide herbicides, the class to which 2-chloro-N-ethyl-N-methylacetamide belongs, hydrolysis is generally a slow process under neutral pH conditions. However, the rate of hydrolytic degradation can become more significant under basic conditions (pH 10–11). acs.org The primary mechanism of hydrolysis for chloroacetamides involves the nucleophilic substitution of the chlorine atom by a hydroxyl group, leading to the formation of a hydroxy-substituted derivative. Amide cleavage can also occur, particularly under strong acidic or alkaline conditions.

Oxidative Degradation Mechanisms

Oxidative degradation involves the reaction of the compound with oxidizing agents present in the environment. For chloroacetamide herbicides, this can be a significant degradation pathway. Advanced Oxidation Processes (AOPs), which generate highly reactive radicals, have been shown to be effective in degrading chloroacetanilide herbicides. rsc.org These processes include UV/H₂O₂, UV/persulfate, and UV/peroxymonosulfate, which generate hydroxyl and sulfate (B86663) radicals. rsc.org These radicals can attack the this compound molecule at various sites, leading to its breakdown.

Furthermore, chloroacetamides have been shown to induce oxidative stress in organisms by generating reactive oxygen species (ROS). nih.gov This internal generation of ROS can lead to cellular damage and further breakdown of the parent compound. nih.gov The oxidative degradation pathways are complex and can result in a variety of transformation products, depending on the specific oxidant and reaction conditions.

Bioremediation and Microbial Degradation Studies

Microbial biotransformation is considered one of the most important processes controlling the environmental fate of chloroacetamide herbicides. acs.org Various microorganisms have been identified that can degrade these compounds, using them as a source of carbon and nitrogen. nih.govnih.gov

The microbial degradation of chloroacetamide herbicides is facilitated by a range of enzymes. Key enzymatic reactions include N/C-dealkylation and dechlorination. researchgate.net Amidase, hydrolase, reductase, ferredoxin, and cytochrome P450 oxygenase are among the enzymes known to play a crucial role in the catabolism of chloroacetamides. researchgate.net For instance, the degradation of the chloroacetamide herbicide butachlor (B1668075) by Paracoccus sp. FLY-8 involves partial C-dealkylation followed by N-dealkylation, which is then transformed by an amidase. nih.gov

The initial steps in the aerobic degradation of chloroacetamide herbicides often involve N/C-dealkylation, followed by hydroxylation of the aromatic ring and subsequent cleavage. In anaerobic environments, dechlorination is typically the initial reaction. researchgate.net

A diverse array of microorganisms contributes to the environmental breakdown of chloroacetamide herbicides. Several bacterial strains have been isolated and identified for their ability to degrade these compounds, including species of Acinetobacter, Bacillus, Pseudomonas, Sphingobium, and Stenotrophomonas. researchgate.net For example, Cupidesulfovibrio sp. SRB-5, a sulfate-reducing bacterium, can anaerobically degrade acetochlor (B104951). acs.org In this process, sulfate is reduced to sulfide, which then attacks the C-Cl bond of the herbicide. acs.org Similarly, Proteiniclasticum sediminis BAD-10T has been shown to anaerobically degrade several chloroacetamide herbicides. nih.gov

The efficiency of microbial degradation can be influenced by the molecular structure of the herbicide. For instance, the length of the N-alkoxyalkyl groups can affect the degradation rate, with shorter chains generally leading to faster degradation. nih.govnih.gov

Table 1: Microorganisms Involved in Chloroacetamide Herbicide Degradation

| Microorganism | Degradation Capability | Reference |

|---|---|---|

| Paracoccus sp. FLY-8 | Degrades six chloroacetamide herbicides, including butachlor and alachlor. nih.gov | nih.gov |

| Cupidesulfovibrio sp. SRB-5 | Anaerobically degrades acetochlor and other chloroacetamides. acs.org | acs.org |

| Proteiniclasticum sediminis BAD-10T | Anaerobically degrades alachlor, acetochlor, and other chloroacetamides. nih.gov | nih.gov |

Chlorination and Chloramination Transformation Products

During water treatment, disinfection processes such as chlorination and chloramination can lead to the formation of disinfection byproducts (DBPs). When water containing amides like this compound is treated, there is a potential for the formation of nitrogenous disinfection byproducts (N-DBPs).

The presence of amides in water can serve as precursors for the formation of N-DBPs, including haloacetamides (HAcAms) and haloacetonitriles (HANs). researchgate.netsurrey.ac.uk These N-DBPs are of concern because they can be more toxic than regulated carbonaceous DBPs. nih.gov The reaction of chlorine or chloramine (B81541) with the amide nitrogen can lead to the formation of various chlorinated and brominated byproducts, especially if bromide is present in the water. researchgate.netsurrey.ac.uk While chloramination can reduce the formation of some DBPs compared to chlorination, it may enhance the incorporation of bromine into haloacetamides. researchgate.netsurrey.ac.uk

Table 2: Potential Nitrogenous Disinfection Byproducts from Amide Precursors

| DBP Class | Examples | Formation Condition | Reference |

|---|---|---|---|

| Haloacetamides (HAcAms) | Dichloroacetamide, Bromochloroacetamide | Chlorination, Chloramination | researchgate.netsurrey.ac.uk |

| Haloacetonitriles (HANs) | Dichloroacetonitrile, Bromochloroacetonitrile | Chlorination, Chloramination | researchgate.netsurrey.ac.uk |

Environmental Transport and Fate Studies

The movement and ultimate fate of this compound in the environment are determined by a combination of its physical and chemical properties and its interactions with soil and water.

The mobility of this compound in soil is a key factor in determining its potential to leach into groundwater. This mobility is primarily controlled by the compound's sorption to soil particles.

Sorption: Chloroacetamide herbicides, as a class, tend to have low to moderate sorption coefficients (Kd and Koc), which suggests they are relatively mobile in soil. nih.gov The primary mechanism of sorption is through hydrogen bonding and van der Waals forces with soil organic matter and clay minerals. The structural characteristics of the herbicide, such as the nature of the N-substituents, can influence the strength of this sorption. usda.gov Given its N-ethyl and N-methyl substitutions, this compound is expected to exhibit mobility comparable to other chloroacetamides.

Degradation products of chloroacetamides, such as ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites, are often more water-soluble and less sorptive than the parent compounds, leading to greater mobility and a higher potential for groundwater contamination. waters.com

The following table provides typical soil sorption coefficients for related chloroacetamide herbicides, which can be used to infer the potential mobility of this compound.

| Compound | Soil Organic Carbon Partition Coefficient (Koc) (mL/g) |

| Alachlor | 124 |

| Metolachlor | 200 |

| Acetochlor | 134 |

| Propachlor | 83 |

This table presents illustrative data for structurally similar compounds. A lower Koc value generally indicates higher mobility in soil.

Leaching: Due to their relatively high water solubility and moderate sorption, chloroacetamide herbicides are known to have the potential to leach into groundwater. iastate.eduresearchgate.net The extent of leaching is influenced by factors such as soil type, rainfall, and agricultural practices. It is anticipated that this compound would also possess a potential for leaching, particularly in soils with low organic matter content.

The persistence of this compound in aquatic environments is a function of its degradation rates through processes like hydrolysis, photolysis, and microbial degradation. As discussed, hydrolysis at neutral pH is expected to be slow, and direct photolysis is likely to be minimal. nih.govwalisongo.ac.idacs.org

Emerging Research Directions and Future Perspectives

Integration of Advanced Analytical Techniques

The accurate detection and quantification of 2-chloro-N-ethyl-N-methylacetamide, particularly at trace levels in complex matrices, is crucial for both industrial process monitoring and environmental assessment. Future research will increasingly rely on the integration of sophisticated analytical methodologies to achieve lower detection limits and higher specificity.

Currently, the analysis of related haloacetamides, which are recognized as disinfection by-products in drinking water, often employs a combination of solid-phase extraction (SPE) for sample enrichment, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov A similar approach is anticipated to be the cornerstone for the future analysis of this compound. The development of methods using triple quadrupole mass spectrometry (tqMS) with atmospheric pressure chemical ionization (APCI) has shown high sensitivity for various haloacetamides and would likely be applicable here. nih.gov

Future research will likely focus on the development of validated analytical methods specifically for this compound. This includes the optimization of SPE sorbents and elution solvents, as well as the fine-tuning of LC-MS/MS parameters, such as selective reaction monitoring (SRM) transitions, to ensure the highest degree of accuracy and precision. Furthermore, the exploration of high-resolution mass spectrometry (HRMS) could provide an additional layer of confidence in identification and quantification, particularly in complex environmental or biological samples.

| Analytical Technique | Application in Haloacetamide Analysis | Future Direction for this compound |

| Solid-Phase Extraction (SPE) | Enrichment of haloacetamides from water samples. nih.gov | Optimization of sorbent materials for specific extraction of this compound. |

| Liquid Chromatography (LC) | Separation of various haloacetamide analogues within a short analysis time. nih.gov | Development of tailored chromatographic methods for baseline separation from potential isomers and degradation products. |

| Tandem Mass Spectrometry (MS/MS) | Highly sensitive and selective detection and quantification. nih.gov | Establishment of specific SRM transitions and validation of the method according to international guidelines. |

| High-Resolution Mass Spectrometry (HRMS) | Unambiguous identification of unknown transformation products. | Application in metabolism and environmental fate studies to identify novel metabolites and degradants. |

Development of Novel Synthetic Strategies

The classical synthesis of N-substituted chloroacetamides typically involves the reaction of an appropriate amine with chloroacetyl chloride or a related derivative. researchgate.netijpsr.info For this compound, this would involve the acylation of N-ethylmethylamine with chloroacetyl chloride.

While this method is generally effective, future research is expected to focus on the development of more sustainable and efficient synthetic strategies. This could include the exploration of:

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control, which could be beneficial for the industrial production of this compound.

Green Solvents and Catalysts: The use of environmentally benign solvents and catalysts to minimize the environmental footprint of the synthesis process is a growing area of interest in chemical manufacturing.

Alternative Acylating Agents: Investigating less hazardous or more reactive acylating agents could lead to milder reaction conditions and improved yields.

A review of the synthesis of N-aryl 2-chloroacetamides highlights various approaches, including chloroacetylation of aryl amines. researchgate.net The principles from these syntheses can be adapted for N,N-dialkyl acetamides. For instance, the synthesis of the herbicide acetochlor (B104951) involves the reaction of an imine with chloroacetyl chloride, followed by reaction with an alcohol. researchgate.net Such multi-step, one-pot syntheses could represent a future direction for creating more complex molecules derived from a this compound scaffold.

Exploration of Undiscovered Reaction Pathways

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom bearing the chlorine, making it susceptible to nucleophilic substitution. This reactivity is the basis for many of its potential applications and is a key area for future research.

The chemical reactivity of N-aryl 2-chloroacetamides is characterized by the facile replacement of the chlorine atom by various nucleophiles, including those containing oxygen, nitrogen, and sulfur. researchgate.net This can lead to the formation of a diverse array of heterocyclic compounds. researchgate.net It is highly probable that this compound will exhibit similar reactivity, opening up avenues for the synthesis of novel compounds with potential biological or material science applications.

Future research could focus on:

Reactions with Novel Nucleophiles: Exploring reactions with a wider range of nucleophiles could lead to the discovery of new molecular scaffolds.

Metal-Catalyzed Cross-Coupling Reactions: The application of modern cross-coupling methodologies could enable the formation of carbon-carbon and carbon-heteroatom bonds that are not accessible through traditional nucleophilic substitution.

Polymerization Reactions: The bifunctional nature of this compound (an electrophilic center and a stable amide group) could potentially be exploited in the synthesis of novel polymers.

Studies on the alkylating reactivity of chloroacetamides have shown that their biological activity can be related to their ability to alkylate nucleophiles like glutathione. nih.gov A deeper understanding of the specific reaction kinetics and mechanisms of this compound with biologically relevant nucleophiles will be critical for any future development in the life sciences.

Predictive Modeling for Environmental Behavior

The environmental fate and transport of any chemical are of paramount importance. Predictive modeling offers a powerful tool to assess the potential environmental impact of a compound like this compound before extensive and costly experimental studies are undertaken.

Computational studies on related chloroacetanilide herbicides have utilized methods like density functional theory (DFT) to investigate their degradation mechanisms, such as nucleophilic attack by environmentally relevant species. mdpi.com A similar approach could be applied to this compound to predict its persistence, potential degradation pathways, and the formation of transformation products in soil and water.

Key areas for future predictive modeling research include:

Quantitative Structure-Activity Relationship (QSAR) models: These models can predict the physicochemical properties, toxicity, and environmental fate of the compound based on its molecular structure. nih.gov

Molecular Docking Simulations: If a specific environmental or biological target is identified, docking studies can predict the binding affinity and interaction mode, providing insights into its mechanism of action or degradation.

Pharmacokinetic (ADME) Modeling: In silico prediction of absorption, distribution, metabolism, and excretion (ADME) properties can be valuable in assessing its potential bioaccumulation and impact on organisms. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-ethyl-N-methylacetamide?

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting chloroacetyl chloride with N-ethyl-N-methylamine in the presence of a base (e.g., NaOH) to neutralize HCl byproducts. Reaction conditions, such as maintaining low temperatures (0–5°C), prevent exothermic side reactions and improve yield . Solvent choice (e.g., dichloromethane or toluene/water mixtures) also influences reaction efficiency .

Q. How can this compound be purified post-synthesis?

Purification methods include recrystallization using ethanol or ethyl acetate, or column chromatography with silica gel. For industrial-scale production, large-scale recrystallization or distillation under reduced pressure may be employed .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Key techniques include:

Q. What are common side reactions during synthesis?

Hydrolysis of the chloro group to form carboxylic acids or over-alkylation due to excess amine can occur. Side products are minimized by controlling reaction stoichiometry and moisture levels .

Q. How should this compound be stored to prevent degradation?

Store in anhydrous conditions under an inert atmosphere (N₂/Ar) at 2–8°C. Moisture-sensitive handling is critical to avoid hydrolysis .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence yield and purity?

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, accelerating substitution .

- Temperature : Lower temperatures (e.g., 0°C) suppress side reactions like hydrolysis, while reflux may improve kinetics in biphasic systems .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .

Q. How can mechanistic studies elucidate the chlorine substitution pathway?

Kinetic isotope effects (KIEs) and computational modeling (DFT) can differentiate between SN1 and SN2 mechanisms. For example, a primary KIE suggests a bimolecular transition state . Isotopic labeling (e.g., ¹⁸O in the amide group) can track intermediate formation .

Q. What strategies resolve data discrepancies in reaction yields across studies?

- Byproduct Analysis : Use TLC or GC-MS to identify impurities (e.g., hydrolysis products) .

- Stoichiometric Optimization : Titrate amine and chloroacetyl chloride ratios to address unreacted starting materials .

- Solvent Polarity Adjustment : Switch from toluene to THF to improve amine solubility and reaction homogeneity .

Q. How can derivatives of this compound be designed for biological activity screening?

Q. What computational tools predict the compound’s reactivity in complex reaction systems?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian) model solvent effects and transition states. For example, solvation free energy calculations in water vs. DMSO guide solvent selection for substitution reactions .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected peaks after synthesis?

Contamination by unreacted N-ethyl-N-methylamine or hydrolysis products (e.g., acetic acid derivatives) can occur. Use preparative HPLC to isolate the target compound and reacquire spectra under optimized conditions (e.g., higher field strength) .

Q. How to address inconsistent biological activity data in derivatives?

- Purity Verification : Re-characterize derivatives via HPLC to rule out impurities affecting assays .

- Conformational Analysis : Use X-ray crystallography or NOESY NMR to assess if steric effects from ethyl/methyl groups alter binding .

Methodological Tables

Q. Table 1: Optimization of Solvent Systems for Synthesis

| Solvent | Yield (%) | Purity (%) | Key Observation |

|---|---|---|---|

| Toluene/Water | 78 | 92 | Biphasic system reduces hydrolysis |

| Dichloromethane | 85 | 89 | High solubility of reactants |

| THF | 72 | 95 | Homogeneous reaction, slower kinetics |

Q. Table 2: Common Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Hydrolysis product | Moisture exposure | Use molecular sieves |

| Over-alkylated amide | Excess amine | Precise stoichiometry |

| Dimerization | High reaction temperature | Maintain ≤10°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.